molecular formula C8H9N3 B177383 1-(Azidomethyl)-4-methylbenzene CAS No. 17271-89-5

1-(Azidomethyl)-4-methylbenzene

Cat. No. B177383
CAS RN: 17271-89-5
M. Wt: 147.18 g/mol
InChI Key: NBXGSUCKCKGTCH-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-methylbenzene is a compound that belongs to the family of organic azides . Organic azides are known for their exceptional reactivity, making them highly versatile in chemistry and material sciences .


Synthesis Analysis

The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-4-methylbenzene, involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .


Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry . The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase .


Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines.


Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance .

Scientific Research Applications

Development of Melt-Castable Explosives

Research indicates that azido compounds are being explored for the development of novel melt-castable explosives with desirable melting points. The presence of an azide group in 1-(Azidomethyl)-4-methylbenzene could make it a candidate for such applications, potentially offering an alternative to traditional explosives like TNT .

Energetic Materials

Organic azides, including potentially 1-(Azidomethyl)-4-methylbenzene, are known for their positive heats of formation, high densities, and high burning rates. They release considerable amounts of energy upon scission of the azide bond, which could be harnessed in the creation of energetic materials .

Mechanism of Action

While the specific mechanism of action for 1-(Azidomethyl)-4-methylbenzene is not directly mentioned in the retrieved papers, organic azides are known to release nitrogen by thermal activation or photolysis . This produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, 1-(Azidomethyl)-4-methylbenzene solution is classified as a flammable liquid and can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of 1-(Azidomethyl)-4-methylbenzene and related compounds could involve their use in material sciences, particularly in the azidation of various organic substrates . Additionally, their propensity to release nitrogen by thermal activation or photolysis could be leveraged in the development of highly energetic materials .

properties

IUPAC Name

1-(azidomethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGSUCKCKGTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504639
Record name 1-(Azidomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-methylbenzene

CAS RN

17271-89-5
Record name 1-(Azidomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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